molecular formula C22H22O5 B5698907 ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate

ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No. B5698907
M. Wt: 366.4 g/mol
InChI Key: UCSPCKKZFKHKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate, also known as DPHF, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. DPHF is a benzofuran derivative that exhibits a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. In

Scientific Research Applications

Ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial properties, making it a promising candidate for the development of new drugs. ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways in the body. ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate has been shown to exhibit antimicrobial activity against a wide range of bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate is its wide range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the main limitations of ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate. One potential area of research is the development of new drugs based on ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate that exhibit improved solubility and bioavailability. Another potential area of research is the use of ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate and to identify its molecular targets in the body.
In conclusion, ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate is a synthetic compound that exhibits a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. It has been extensively studied for its potential applications in the field of medicinal chemistry and shows promise as a candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate and to identify its molecular targets in the body.

Synthesis Methods

Ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate can be synthesized using a multi-step process that involves the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound 2-phenyl-1-benzofuran-3-carboxylic acid. The acid is then esterified with ethanol and treated with 2,2-dimethylpropanoyl chloride to form ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate.

properties

IUPAC Name

ethyl 5-(2,2-dimethylpropanoyloxy)-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O5/c1-5-25-20(23)18-16-13-15(26-21(24)22(2,3)4)11-12-17(16)27-19(18)14-9-7-6-8-10-14/h6-13H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSPCKKZFKHKCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C(C)(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.